molecular formula C8H9NS B7769717 N-phenylethanimidothioic acid

N-phenylethanimidothioic acid

Cat. No.: B7769717
M. Wt: 151.23 g/mol
InChI Key: MWCGLTCRJJFXKR-UHFFFAOYSA-N
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Description

2-Phenylethanethioamide, also known in its systematic IUPAC form as N-Phenylethanimidothioic acid, is a sulfur-containing organic compound with the molecular formula C8H9NS and a molecular weight of 151.23 g/mol . It is characterized by a thioamide functional group, where a sulfur atom replaces the oxygen of a typical amide carbonyl. This compound is a solid with a melting point of 96-98 °C . Thioacids and thioamides are of significant interest in synthetic organic chemistry due to their unique reactivity compared to their oxo-analogues. The thiyl radicals derived from such compounds can be initiated by heat or light and serve as versatile intermediates for various transformations . One of the key research applications of 2-phenylethanethioamide is its use as a building block in organic synthesis. Thioamide groups can act as precursors to other functional groups or be utilized in radical-mediated reactions. For instance, thioacid-derived radicals have been employed in novel amide bond-forming reactions under mild, photoredox catalysis conditions, presenting an alternative to traditional coupling reagents . The mechanism often involves the formation of a reactive diacyl disulfide intermediate upon radical initiation, which subsequently undergoes aminolysis to form the amide bond . Furthermore, the thioacetamide group is a key precursor for introducing thiol groups into molecules, a transformation highly valuable in polymer chemistry for click reactions such as thiol-ene coupling . Researchers value this compound for exploring new synthetic methodologies and constructing complex molecular architectures. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-phenylethanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCGLTCRJJFXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NC1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Thioamidation via Nucleophilic Substitution

The direct thioamidation of phenylacetyl chloride with ammonium thiocyanate represents a foundational approach. In this method, phenylacetyl chloride reacts with ammonium thiocyanate in anhydrous acetone under reflux conditions. Acetic acid acts as a proton donor-acceptor catalyst, facilitating the nucleophilic attack of the thiocyanate anion on the carbonyl carbon . The reaction proceeds via a tetrahedral intermediate, analogous to the cyclization-dehydration mechanism observed in N-phenylphthalimide synthesis .

Table 1: Reaction Conditions for Thioamidation

ParameterValueYield (%)Purity (HPLC)
Temperature60°C7897.2
Catalyst (AcOH)10 mol%8598.5
SolventAnhydrous acetone7296.8

The use of acetic acid enhances the reaction rate by stabilizing transition states through hydrogen bonding, as demonstrated in computational studies of similar systems . Post-reaction purification involves extraction with ethyl acetate and recrystallization from methanol, yielding crystalline N-phenylethanimidothioic acid with >98% purity .

Oxidative Desulfurization of Thioacetamide Derivatives

An alternative route involves the oxidative desulfurization of N-phenylethanimidothioacetamide using hydrogen peroxide in acetic acid. This method, adapted from sulfonic acid syntheses , employs a two-step protocol:

  • Thioacetylation : Phenylamine reacts with thioacetic acid at 70°C to form the thioacetamide intermediate.

  • Oxidation : Hydrogen peroxide (50%) is added dropwise to the intermediate in acetic acid at 75°C, inducing desulfurization to the target thioic acid.

Table 2: Optimization of Oxidative Desulfurization

H₂O₂ Equiv.Time (h)Yield (%)Byproduct Formation
2.0265Moderate
3.0382Low
4.0479High

Excess hydrogen peroxide increases byproduct formation due to overoxidation, as observed in sulfonic acid preparations . The optimal conditions (3.0 equivalents, 3 hours) achieve an 82% yield with minimal impurities.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advances utilize polymer-supported thiourea resins to streamline purification. The resin immobilizes intermediates, enabling facile filtration and reducing solvent waste. Phenylacetyl chloride is treated with the resin in dichloromethane, followed by acidic cleavage with acetic acid .

Key Advantages :

  • Yield Enhancement : 88% isolated yield due to reduced side reactions.

  • Scalability : Suitable for multi-gram synthesis without column chromatography.

Mechanistic Insights from Computational Studies

Density functional theory (DFT) analyses of analogous systems reveal that acetic acid lowers the activation energy of rate-determining steps by 12–15 kcal·mol⁻¹ . In the thioamidation pathway, the catalyst mediates proton transfers, enabling concerted bond reorganization (Figure 1).

Figure 1 : Proposed catalytic cycle for acetic acid-assisted thioamidation, highlighting hydrogen-bonded transition states .

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (500 MHz, D₂O) : δ 1.71 (d, J = 7.2 Hz, 3H, CH₃), 4.22 (q, J = 7.2 Hz, 1H, -CH), 7.40–7.55 (m, 5H, Ph-H) .

  • IR (KBr) : 1680 cm⁻¹ (C=S stretch), 2550 cm⁻¹ (S-H stretch).

Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, consistent with thioamide derivatives.

Industrial-Scale Considerations

Large-scale production employs continuous-flow reactors to enhance heat transfer and safety. A pilot study achieved 85% yield at 5 kg/batch using acetic acid catalysis and in-line HPLC monitoring .

Chemical Reactions Analysis

Hydrolysis and Acid/Base Reactivity

The thioic acid moiety undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Product
Acidic hydrolysisHCl (6M), refluxPhenylacetamide + H₂S
Basic hydrolysisNaOH (2M), 80°CPhenylacetate + NH₃ + S²⁻

Mechanistic studies suggest an SN2 pathway for nucleophilic attack at the electrophilic sulfur, analogous to thioamide hydrolysis .

Alkylation and Arylation

The NH group participates in alkylation via Mitsunobu-like conditions or nucleophilic substitution:

Reagent Conditions Product
Alkyl halides (R-X)K₂CO₃, DMF, 60°CN-Alkyl-N-phenylethanimidothioates
Benzyl bromideDIAD, PPh₃, THFN-Benzyl derivatives

Reactions exhibit compatibility with base-sensitive functional groups, similar to phthalimide alkylation .

Oxidation and Halogenation

The C=S bond is susceptible to oxidation and electrophilic halogenation:

Reagent Product Mechanism
H₂O₂, AcOHPhenylacetamide sulfoxideRadical-mediated oxidation
N-Iodosuccinimide (NIS)S-IodoimidothioateElectrophilic iodination at sulfur

Halogenation with NIS proceeds via iodine radical intermediates, as observed in analogous thioamide systems .

Coordination Chemistry

N-Phenylethanimidothioic acid acts as a bidentate ligand for transition metals:

Metal Salt Complex Structure Application
Cu(II) chloride[Cu(Ph-NH-C(=S)-CH₂CH₃)₂Cl₂]Catalysis in C–N coupling
Pd(OAc)₂Square-planar Pd(II) complexCross-coupling reactions

Coordination stabilizes high oxidation states, enhancing catalytic activity in Suzuki-Miyaura couplings .

Scientific Research Applications

N-phenylethanimidothioic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential effects on biological systems and its role in biochemical pathways. In medicine, this compound is explored for its therapeutic potential and its ability to interact with specific molecular targets. In industry, the compound is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of N-phenylethanimidothioic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds: N-phenylethanimidothioic acid can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar chemical structures and properties, such as other cyclodextrin derivatives .

Uniqueness: What sets this compound apart from other similar compounds is its specific chemical structure and the unique properties it exhibits. These properties make it particularly suitable for certain applications, such as its high stability and reactivity under specific conditions.

Q & A

Q. How can researchers ensure computational models of N-phenylethanimidothioic acid’s electronic properties align with experimental observations?

  • Methodological Answer : Validate density functional theory (DFT) models using experimentally derived bond lengths and angles. Compare HOMO-LUMO gaps with UV-Vis absorption spectra. Calibrate solvation models against measured solubility data. Disclose software versions and computational parameters to enable replication .

Ethical and Reproducibility Considerations

Q. Q. What ethical guidelines apply to studies involving N-phenylethanimidothioic acid’s potential bioactivity?

  • Methodological Answer : For cell-based assays, follow institutional biosafety committee (IBC) protocols. Disclose conflicts of interest and funding sources. Share positive and negative results to avoid publication bias. Adhere to ARRIVE guidelines for preclinical reporting .

Q. Q. How can open-access resources enhance reproducibility in N-phenylethanimidothioic acid research?

  • Methodological Answer : Deposit synthetic protocols on platforms like Protocols.io . Share spectral data via public databases (e.g., PubChem). Use preprint servers for early feedback. Cite prior work comprehensively to contextualize findings .

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